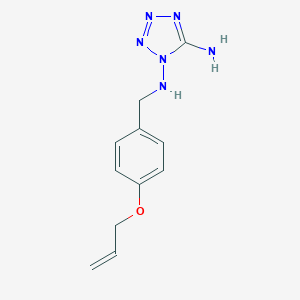![molecular formula C18H20ClNO2 B283504 N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine](/img/structure/B283504.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine, also known as BAM-15, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. BAM-15 is a mitochondrial uncoupler, which means that it can disrupt the proton gradient across the mitochondrial membrane, leading to an increase in mitochondrial respiration and ATP production. This mechanism of action has been shown to have beneficial effects in a variety of disease models, including cancer, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine works by disrupting the proton gradient across the mitochondrial membrane, which leads to an increase in mitochondrial respiration and ATP production. This process is known as mitochondrial uncoupling, and it has been shown to have a variety of beneficial effects in different disease models. In cancer cells, for example, mitochondrial uncoupling can lead to a decrease in tumor growth and an increase in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine are complex and varied, depending on the specific disease model being studied. In general, however, N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been shown to increase mitochondrial respiration and ATP production, which can have a variety of downstream effects on cellular metabolism and signaling pathways. In cancer cells, for example, mitochondrial uncoupling can lead to a decrease in glucose uptake and an increase in reactive oxygen species, both of which can contribute to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine for lab experiments is its selectivity for cancer cells. This means that researchers can use N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine to selectively target cancer cells while sparing healthy cells, which can help to minimize potential side effects. However, there are also limitations to the use of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in lab experiments, including the need for expertise in organic chemistry to synthesize the compound and the potential for off-target effects on other cellular processes.
Orientations Futures
There are many potential future directions for research on N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine, including the development of more potent and selective mitochondrial uncouplers, the investigation of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in combination with other cancer therapies, and the exploration of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in other disease models beyond cancer. Additionally, there is a need for further research to better understand the mechanisms of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine and to identify potential biomarkers that could be used to predict patient response to treatment.
Méthodes De Synthèse
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the process requires expertise in organic chemistry and careful attention to detail to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of disease models. One of the most promising areas of research has been in the treatment of cancer, where N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been shown to selectively target cancer cells while sparing healthy cells. This is due to the fact that cancer cells have higher mitochondrial respiration rates than normal cells, making them more susceptible to the effects of mitochondrial uncoupling.
Propriétés
Formule moléculaire |
C18H20ClNO2 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine |
InChI |
InChI=1S/C18H20ClNO2/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19/h3-9,11,20H,1,10,12-13H2,2H3 |
Clé InChI |
JXDVTAWZTKOWNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283424.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)
![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)